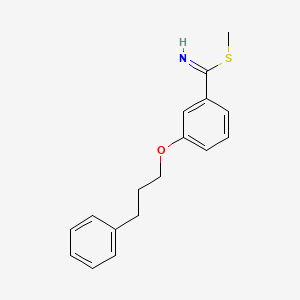
Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzenecarboximidothioate group attached to a phenylpropoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate typically involves the reaction of 3-phenylpropoxybenzene with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques, such as recrystallization and high-performance liquid chromatography, are employed to ensure the high quality of the final product.
化学反应分析
Types of Reactions
Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenecarboximidothioate group is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionslow temperature, solvent (e.g., tetrahydrofuran).
Substitution: Amines, alcohols; reaction conditionselevated temperature, solvent (e.g., ethanol).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
相似化合物的比较
Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate can be compared with other similar compounds, such as:
Methyl 3-(3-phenoxypropoxy)benzenecarboximidothioate: Similar structure but with a phenoxy group instead of a phenyl group.
Methyl 3-(3-chloropropoxy)benzenecarboximidothioate: Similar structure but with a chloro group instead of a phenyl group.
Methyl 3-(3-methylpropoxy)benzenecarboximidothioate: Similar structure but with a methyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in scientific research and industry.
属性
CAS 编号 |
24723-43-1 |
|---|---|
分子式 |
C17H19NOS |
分子量 |
285.4 g/mol |
IUPAC 名称 |
methyl 3-(3-phenylpropoxy)benzenecarboximidothioate |
InChI |
InChI=1S/C17H19NOS/c1-20-17(18)15-10-5-11-16(13-15)19-12-6-9-14-7-3-2-4-8-14/h2-5,7-8,10-11,13,18H,6,9,12H2,1H3 |
InChI 键 |
JVYBMLMAUVAHMT-UHFFFAOYSA-N |
规范 SMILES |
CSC(=N)C1=CC(=CC=C1)OCCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



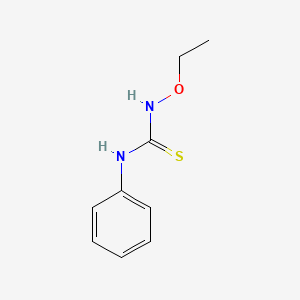
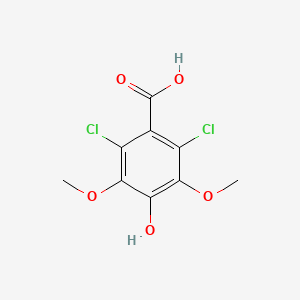

![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)


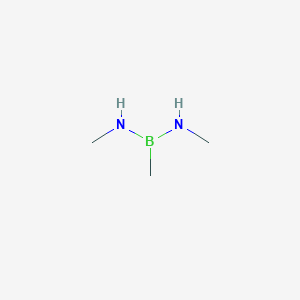
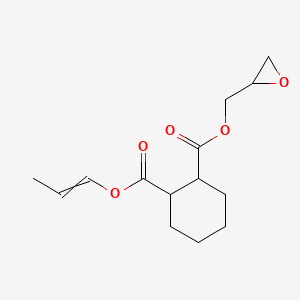
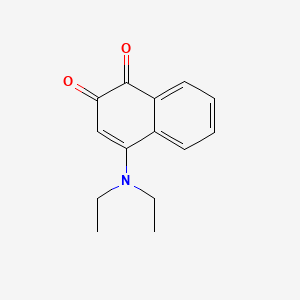
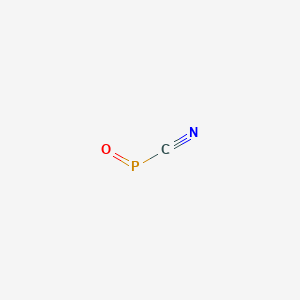
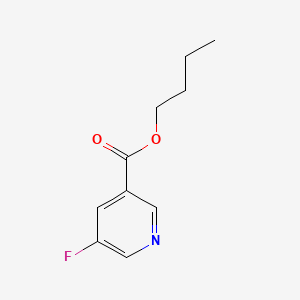

![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
